Chasmanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

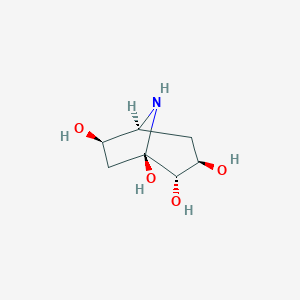

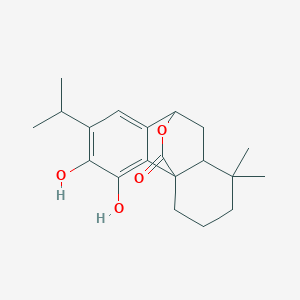

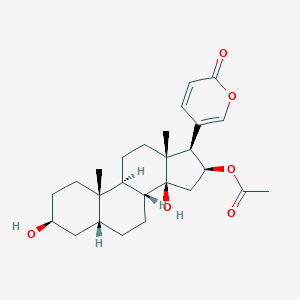

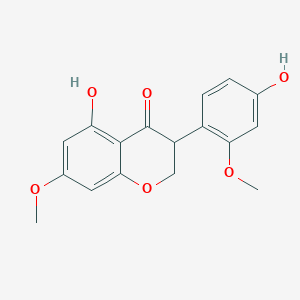

Chasmanine is a diterpenoid alkaloid with the molecular formula C25H41NO6 It is isolated from various species of the Aconitum genus, particularly Aconitum chasmanthum This compound is known for its complex structure, which includes four methoxyl groups and two hydroxyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of chasmanine involves several steps, starting from aromatic intermediates. One of the efficient synthetic routes includes the stereo- and regiospecific addition of benzyl vinyl ether to an o-quinone intermediate masked by a spirolactone group. This method significantly reduces the number of steps and increases the efficiency of the synthesis .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves high-performance liquid chromatography (HPLC) for the isolation and detection of diterpenoid alkaloids from Aconitum plants .

化学反应分析

Types of Reactions

Chasmanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form compounds containing a cyclopentanone ring.

Reduction: Treatment with lithium aluminium hydride results in demethoxylation.

Substitution: The secondary hydroxyl group can be benzoylated, and the tertiary hydroxyl group can be acetylated.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetone is used for oxidation reactions.

Reduction: Lithium aluminium hydride is used for reduction reactions.

Substitution: Benzoylation and acetylation reactions are carried out using benzoyl chloride and acetic anhydride, respectively.

Major Products

Pyrothis compound: Formed through pyrolytic reactions.

Isopyrothis compound: Formed from acid-catalyzed allylic rearrangement of pyrothis compound.

科学研究应用

Chemistry: Used as a model compound for studying complex diterpenoid alkaloids.

Biology: Exhibits cytotoxic activity against several human cancer cell lines.

Medicine: Investigated for its analgesic, anti-inflammatory, and anti-tumor properties.

Industry: Potential use in developing biopesticides due to its antifeedant activity against pests.

作用机制

The mechanism of action of chasmanine involves the inhibition of carboxylesterase (CES), which is related to its antifeedant effect. Molecular docking studies have shown that the thiophene acyl group in this compound derivatives forms a strong binding effect with CES . Additionally, this compound induces apoptosis in certain cell lines, contributing to its cytotoxic properties .

相似化合物的比较

Chasmanine is compared with other diterpenoid alkaloids such as:

- Aconitine

- Hypaconitine

- Mesaconitine

- Oxonitine

- Deoxyaconitine

- Senbusine A

- Songoramine

- 15-Acetylsongoramine

This compound is unique due to its specific structural features and the presence of four methoxyl groups and two hydroxyl groups, which contribute to its distinct chemical properties and biological activities.

属性

CAS 编号 |

5066-78-4 |

|---|---|

分子式 |

C25H41NO6 |

分子量 |

451.6 g/mol |

IUPAC 名称 |

(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |

InChI |

InChI=1S/C25H41NO6/c1-6-26-11-23(12-29-2)8-7-16(31-4)25-14-9-13-15(30-3)10-24(28,17(14)19(13)27)18(22(25)26)20(32-5)21(23)25/h13-22,27-28H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19?,20+,21-,22?,23+,24-,25?/m1/s1 |

InChI 键 |

DBODJJZRZFZBBD-VMZXMEFXSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |

手性 SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)OC)COC |

规范 SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)COC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of chasmanine?

A1: this compound has a molecular formula of C25H41O6N and a molecular weight of 447.6 g/mol. []

Q2: What are some key structural features of this compound?

A2: this compound is a diterpenoid alkaloid characterized by four methoxyl groups, two hydroxyl groups, and an imino-ethyl group. [, ] It contains a cyclopentanone ring and a sequence similar to bikhaconine. [] Notably, this compound possesses a 1α-methoxy substituent, correcting previous reports of a 1β-methoxy group. []

Q3: How was the structure of this compound confirmed?

A3: The structure of this compound was confirmed through X-ray crystallography of its 14α-benzoate hydrochloride derivative. []

Q4: What are the natural sources of this compound?

A4: this compound has been isolated from various Aconitum species, including:

- Aconitum chasmanthum []

- Aconitum kongboense [, ]

- Delphinium staphisagria [, ]

- Aconitum episcopale [, ]

- Aconitum ouvrardianum []

- Aconitum hemsleyanum var. laueanthus []

- Aconitum kusnezoffii []

- Aconitum nagarum var. lasiandrum []

- Aconitum balfourii []

- Aconitum laeve []

- Aconitum transsecutum []

- Aconitum tuguancunense []

- Aconitum longtounense []

- Aconitum richardsonianum var. pseudosessiliflorum []

- Aconitum carmichaeli [, ]

- Delphinium giraldill []

- Aconitum macrorhynchum []

- Aconitum sungpanense [, ]

- Aconitum geniculatum []

- Aconitum liljestrandii []

- Aconitum georgei []

Q5: Is this compound the only alkaloid found in these plants?

A5: No, this compound is often found alongside other diterpenoid alkaloids with varying structures and biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: Can this compound be synthesized in the laboratory?

A6: Yes, several total syntheses of this compound have been achieved. [, , , , ]

Q7: What is a key strategy used in the synthesis of this compound?

A7: A prominent strategy involves the construction of the C/D ring system through a diene addition reaction using a spirolactone-protected o-quinone intermediate. [, , , ]

Q8: What biological activities have been reported for this compound?

A8: this compound has demonstrated feeding deterrent activity against the red flour beetle, Tribolium castaneum. [] It also exhibits binding affinity to the beta2-adrenoceptor (β2-AR). []

Q9: How does this compound interact with β2-AR?

A9: Molecular docking studies suggest that this compound interacts with the same binding pocket on β2-AR as other ligands like ephedrine. Key amino acid residues involved in this interaction include Asn312, Asp113, Phe289, Trp286, Tyr316, and Val114. []

Q10: What is the potential implication of this compound's interaction with β2-AR?

A10: This interaction is thought to contribute to the therapeutic effect of traditional Chinese medicine formulations like Mahuang-Fuzi-Xixin Decoction (MFXD), particularly in the treatment of asthma. []

Q11: What analytical techniques are used to identify and quantify this compound?

A11: Common techniques include:

- High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) for determining molecular weight and formula. []

- Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D techniques like COSY, HMQC, HMBC, and ROESY, for elucidating the structure and stereochemistry. [, , , ]

- High-performance liquid chromatography (HPLC) coupled with various detectors, such as time-of-flight mass spectrometry (TOF/MS) and triple quadrupole mass spectrometry (QQQ/MS/MS), for separating and quantifying this compound in complex mixtures like plant extracts. [, ]

Q12: How is the quality of this compound ensured?

A13: Quality control of this compound likely involves rigorous analytical methods, including validation of techniques like HPLC-QQQ/MS/MS to ensure accuracy, precision, and specificity in quantification. [] This is crucial for standardization and safety, especially given its origin from plants known for potent alkaloids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B190720.png)